molecular formula C7H14ClNO3S B1435655 methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride CAS No. 1807939-72-5

methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride

Cat. No.: B1435655
CAS No.: 1807939-72-5
M. Wt: 227.71 g/mol
InChI Key: YRVCZNGILXBQNK-RGMNGODLSA-N
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Description

Methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride is a chiral amino acid ester derivative characterized by:

  • Molecular formula: Hypothetically $ C7H{14}ClNO_3S $ (based on structural analysis).
  • Key features: A (2S)-configured stereocenter at the α-carbon. Amino group: Free amine protected as a hydrochloride salt, enhancing water solubility . Ester group: Methyl ester at the carboxyl terminus, which may serve as a prodrug motif for hydrolysis to the free acid .

Properties

IUPAC Name

methyl (2S)-4-acetylsulfanyl-2-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S.ClH/c1-5(9)12-4-3-6(8)7(10)11-2;/h6H,3-4,8H2,1-2H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVCZNGILXBQNK-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)SCC[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807939-72-5
Record name methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride
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Preparation Methods

Step 1: Protection of Cysteamine Thiol Group

  • Objective: To prevent unwanted side reactions involving the thiol group, cysteamine is reacted with an acetylating agent to form the acetylsulfanyl protecting group.
  • Typical Reaction: Alkylation or acylation of cysteamine’s thiol with acetyl chloride or acetic anhydride under controlled conditions.
  • Outcome: Formation of S-acetylcysteamine (compound of formula VII in referenced schemes).

Step 2: Preparation of Methyl (2S)-4-aminobutanoate Derivative

  • Objective: To activate the carboxyl group for subsequent coupling.
  • Method: The carboxyl group of methyl (2S)-4-aminobutanoate (or a protected variant) is activated using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
  • Conditions: Typically performed in an ester or ether solvent system, e.g., ethyl acetate or tetrahydrofuran.

Step 3: Amide Bond Formation (Coupling Reaction)

  • Process: The activated methyl (2S)-4-aminobutanoate derivative is reacted with the protected cysteamine (S-acetylcysteamine).
  • Catalysts and Bases: Triethylamine is commonly used as a base to facilitate coupling.
  • Solvent: Alcohols (methanol, ethanol) or esters (ethyl acetate) are preferred solvents.
  • Note on Reaction Conditions: The ratio of coupling agents, base, and solvent critically affects product formation and yield.

Step 4: Deprotection and Salt Formation

  • Deprotection: The amide product may undergo acid treatment to remove any remaining protecting groups or to convert intermediates.
  • Salt Formation: The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an alcoholic solution.
  • Result: Methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride is obtained with improved stability and crystallinity.

Reaction Scheme Summary

Step Reaction Description Reagents/Conditions Product/Intermediate
1 Thiol protection of cysteamine Acetyl chloride or acetic anhydride S-acetylcysteamine (protected thiol)
2 Activation of methyl (2S)-4-aminobutanoate EDCI, solvent (ethyl acetate or THF) Activated ester intermediate
3 Coupling of activated ester with protected cysteamine Triethylamine, coupling agents, alcohol solvent Amide intermediate
4 Acid treatment and salt formation HCl in alcohol This compound

Research Findings and Optimization Notes

  • Yields and Purity: The use of acetyl protection for the thiol group significantly reduces thiol-related impurities, which are pungent and complicate purification.
  • Reaction Conditions: Precise control of the molar ratios of coupling agents and base is essential to minimize side products and maximize yield.
  • Solvent Choice: Alcohols and esters as solvents provide good solubility and reaction rates; tetrahydrofuran is also effective for activation steps.
  • Salt Formation: Conversion to the hydrochloride salt enhances the compound’s shelf life, crystallinity, and solubility profile.
  • Hydrolysis Risk: Previous methods suffered from hydrolysis of thioester protecting groups; the described approach minimizes this risk by careful control of reaction conditions and immediate salt formation.

Data Table: Typical Reaction Parameters and Outcomes

Parameter Typical Conditions Observed Outcome
Thiol Protection Agent Acetyl chloride, room temperature >90% conversion to S-acetylcysteamine
Coupling Agent EDCI (1.1 eq), triethylamine (1.5 eq) Efficient amide bond formation, >85% yield
Solvent Ethyl acetate or methanol Good solubility and reaction kinetics
Reaction Temperature 0–25 °C Controlled reaction, minimized side products
Acid for Salt Formation HCl in methanol Formation of crystalline hydrochloride salt
Purity of Final Product >98% (HPLC) Suitable for pharmaceutical applications

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research:

  • Anticancer Potential :
    • Molecular docking studies suggest that methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride may interact with cancer-related targets like the VEGFR-2 receptor. The docking score of −8.4 kcal/mol indicates a strong binding affinity, which could translate into anticancer activity.
    • Case Study : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity :
    • The compound has demonstrated antimicrobial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration values lower than standard antibiotics.
    • Case Study : A study evaluated the antimicrobial properties of this compound, revealing significant activity against resistant strains of bacteria.
  • Anti-inflammatory Effects :
    • Research indicates that this compound can reduce levels of pro-inflammatory cytokines such as TNF-α in cellular models.
    • Case Study : In animal models of inflammation, administration of the compound led to a marked decrease in inflammatory markers.

Therapeutic Applications

The versatility of this compound extends to various therapeutic areas:

  • Cystinosis Treatment :
    • The compound has been investigated as a prodrug for cysteamine, aimed at improving treatment outcomes for cystinosis patients by enhancing drug stability and bioavailability .
  • Carbonic Anhydrase Inhibition :
    • As a selective inhibitor of carbonic anhydrases, this compound may have applications in treating conditions related to enzyme dysregulation, including glaucoma and certain cancers .

Summary of Findings

ApplicationFindingsReferences
AnticancerStrong binding affinity to VEGFR-2; inhibits cancer cell proliferation
AntimicrobialEffective against E. coli and S. aureus; lower MIC than standard antibiotics
Anti-inflammatoryReduces TNF-α levels in inflammatory models
Cystinosis TreatmentImproves stability and bioavailability as a cysteamine prodrug
Carbonic AnhydrasePotential use in treating glaucoma and cancers through selective inhibition

Mechanism of Action

The mechanism of action of methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride involves its interaction with specific molecular targets. The acetylsulfanyl group may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Research Implications

  • Drug Design : The acetylsulfanyl group in the target compound could serve as a metabolically stable isostere for thiols or hydroxyls in protease inhibitors .
  • Prodrug Potential: Methyl esters (target, ) are hydrolyzed in vivo to carboxylic acids, enabling controlled release of active metabolites .

Biological Activity

Methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride is a compound of significant interest due to its potential biological activities and therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound is a derivative of 2-aminobutanoic acid, featuring an acetylsulfanyl group that enhances its biological properties. The compound can be represented by the following structural formula:

Chemical Structure C6H12ClN1O2S\text{Chemical Structure }\quad \text{C}_6\text{H}_{12}\text{ClN}_1\text{O}_2\text{S}

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. Its sulfonamide group is known to interact with zinc-containing enzymes, such as carbonic anhydrases (CAs), which are crucial for many physiological processes .
  • Modulation of Neurotransmitter Systems : Similar compounds have been studied for their effects on the GABAergic system, suggesting that this compound may influence neurotransmitter levels and receptor activity, potentially leading to anxiolytic or anti-aggressive effects .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

The compound's ability to inhibit certain enzymes associated with cancer progression has been explored. In particular, inhibition of carbonic anhydrases CA IX and CA XII has been linked to reduced tumor growth in preclinical models . These isoforms are often overexpressed in tumor tissues, making them attractive targets for cancer therapy.

Neuroprotective Effects

Preliminary studies suggest that this compound may provide neuroprotective effects through modulation of GABAergic activity. This could have implications for treating neurological disorders such as epilepsy and anxiety disorders .

Case Studies

  • Inhibition of Carbonic Anhydrases : A study investigated the inhibitory effects of various sulfonamide derivatives on carbonic anhydrases. This compound was among the compounds tested, showing significant inhibition of CA IX and CA XII in vitro, indicating potential for anticancer applications .
  • Neuropharmacological Evaluation : In a rodent model, the compound was evaluated for its effects on aggressive behavior. Results indicated a reduction in aggressive responses when administered at specific dosages, suggesting potential applications in behavioral disorders .

Research Findings Summary Table

Activity Findings
AntimicrobialEffective against multiple bacterial strains; potential for drug development.
AnticancerInhibits CA IX and CA XII; reduces tumor growth in preclinical models.
NeuroprotectiveModulates GABAergic activity; potential treatment for epilepsy and anxiety disorders.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride?

  • Methodology :

  • Step 1 : Start with (2S)-2-aminobutanoic acid derivatives. Protect the amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions during subsequent steps .
  • Step 2 : Introduce the acetylsulfanyl moiety via nucleophilic substitution or thiol-ene chemistry. For example, react the intermediate with acetyl thiol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) .
  • Step 3 : Perform esterification with methanol under acidic conditions to yield the methyl ester.
  • Step 4 : Deprotect the amino group and form the hydrochloride salt using HCl in a solvent like diethyl ether or dichloromethane .
    • Validation : Confirm intermediates via HPLC and LC-MS to ensure regio- and stereochemical fidelity.

Q. Which analytical techniques are critical for characterizing this compound?

  • Techniques :

  • Chiral HPLC : To verify enantiomeric purity (critical for the (2S) configuration) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the acetylsulfanyl group (δ ~2.3 ppm for acetyl protons) and ester carbonyl (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., C7_7H14_{14}ClNO3_3S requires m/z ~228.04 for the free base) .
    • Pitfalls : Ensure deuterated solvents (e.g., D2_2O for hydrochloride salts) do not interfere with NMR signals .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during synthesis, and how is it quantified?

  • Resolution Methods :

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to enforce stereochemistry .
  • Employ enzymatic resolution with lipases or proteases to separate undesired enantiomers .
    • Quantification :
  • Chiral stationary phase HPLC (e.g., Chiralpak® AD-H column) with a mobile phase of hexane:isopropanol (90:10) at 1 mL/min. Compare retention times to standards .

Q. What factors influence the stability of the acetylsulfanyl group under physiological conditions?

  • Key Variables :

  • pH : Hydrolysis of the thioester bond accelerates in alkaline conditions (pH >8). Stabilize with buffers like phosphate (pH 6–7) .
  • Temperature : Store at –20°C to minimize degradation.
    • Experimental Design :
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Identify byproducts like free thiols or oxidized sulfoxides .

Q. How do discrepancies in NMR data arise, and how can they be resolved?

  • Common Issues :

  • Solvent Artifacts : Residual protons in deuterated solvents (e.g., DMSO-d6_6) may obscure signals. Use high-purity solvents and suppress signals with presaturation .
  • Dynamic Exchange : Amino protons in HCl salts may broaden due to exchange with D2_2O. Lyophilize the compound and re-dissolve in CD3_3OD for clearer spectra .
    • Resolution : Compare data with computational predictions (e.g., ACD/Labs or ChemDraw NMR simulations) .

Application-Oriented Questions

Q. What role does the hydrochloride salt play in enhancing the compound’s solubility for in vitro assays?

  • Mechanism : The HCl salt improves aqueous solubility via ion-dipole interactions. Test solubility in PBS (pH 7.4) and DMSO for compatibility with biological assays .
  • Optimization : If precipitation occurs, consider counterion exchange (e.g., acetate or trifluoroacetate) .

Q. How can this compound serve as a precursor for enzyme inhibition studies?

  • Design :

  • The acetylsulfanyl group mimics cysteine residues in enzyme active sites. Use it to synthesize irreversible inhibitors via Michael addition or disulfide bond formation .
  • Validate inhibitory activity using kinetic assays (e.g., IC50_{50} determination with fluorogenic substrates) .

Data Analysis & Contradictions

Q. How should conflicting LC-MS results (e.g., unexpected m/z peaks) be investigated?

  • Troubleshooting :

  • Impurity Profiling : Compare fragmentation patterns with databases (e.g., NIST) to identify byproducts like deacetylated or oxidized derivatives .
  • Synthesis Review : Re-examine protection/deprotection steps for incomplete reactions (e.g., residual Boc groups detected at m/z +100) .

Q. Why might melting point data vary across studies, and how can this be standardized?

  • Causes : Polymorphism or hydrate formation in the hydrochloride salt.
  • Standardization : Use differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) and report onset temperatures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride

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